
Ethyl 8-(4-butylphenyl)-8-oxooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of organic compounds with complex structures often involves multi-step reactions and the use of catalysts. For example, the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was achieved through a Knoevenagel condensation reaction, utilizing 4-chlorobenzaldehyde and ethyl acetoacetate with piperidine and trifluoroacetic acid as catalysts under reflux conditions . This method could potentially be adapted for the synthesis of Ethyl 8-(4-butylphenyl)-8-oxooctanoate by altering the starting materials and reaction conditions.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the molecular structure of organic compounds. The molecular structure of 8-ethoxy-4-cyclooctenyltellurium trichloride was determined using this method, revealing its crystal system and space group . Similarly, the structure of 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane was also elucidated by X-ray diffraction analysis . These studies highlight the importance of crystallography in understanding the three-dimensional arrangement of atoms within a molecule, which is crucial for the analysis of Ethyl 8-(4-butylphenyl)-8-oxooctanoate.
Chemical Reactions Analysis
The reactivity of organic compounds can be inferred from their behavior in various chemical reactions. For instance, compound 4 in paper showed reactivity towards a range of reagents, forming different products under mild conditions. This suggests that Ethyl 8-(4-butylphenyl)-8-oxooctanoate may also exhibit diverse reactivity patterns, which could be explored through experimental studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are influenced by their molecular structure. The crystal structure of 3-ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate showed weak intermolecular C—H⋯O hydrogen bonding, which can affect its melting point, solubility, and stability . Similarly, the analysis of Ethyl 8-(4-butylphenyl)-8-oxooctanoate would involve studying its intermolecular interactions and how they influence its properties.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
Ethyl 8-(4-butylphenyl)-8-oxooctanoate and related compounds have been explored for their utility in synthetic chemistry. For instance, the regioselective route to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates involved the use of ethyl 2,4-dioxooctanoate. This process highlighted a reversal in regioselectivity, offering insights into synthetic strategies and structural assignments within heterocyclic chemistry (Ashton & Doss, 1993). Similarly, studies on the chemoenzymatic synthesis of (4S,5R)-5-hydroxy-γ-decalactone utilized ethyl 2-hydroxy-3-oxooctanoate, demonstrating high diastereoselectivity and enantioselectivity in the reduction process, which is crucial for generating complex organic molecules (Fadnavis, Vadivel, & Sharfuddin, 1999).
Catalysis and Material Science
In material science and catalysis, the Michael addition of β-keto esters to 3-buten-2-one was facilitated by a pentacoordinate organosilicate, where ethyl 2-oxo-1-cyclohexanecarboxylate and related compounds played a significant role. This research contributes to the understanding of catalytic processes and the synthesis of complex organic frameworks (Tateiwa & Hosomi, 2001).
Enzymatic Reduction Studies
The enzymatic reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system offers insights into biocatalysis. This study highlights the potential of microbial aldehyde reductase in asymmetric reductions, contributing to green chemistry and sustainable chemical processes (Shimizu et al., 1990).
Organic Synthesis and Functional Materials
Research on azo polymers for reversible optical storage showcases the interdisciplinary applications of related compounds. The study involved nitrophenyl derivatives and investigated the cooperative motion of polar side groups in amorphous polymers, which is pertinent to the development of advanced optical materials (Meng, Natansohn, Barrett, & Rochon, 1996).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 8-(4-butylphenyl)-8-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-3-5-10-17-13-15-18(16-14-17)19(21)11-8-6-7-9-12-20(22)23-4-2/h13-16H,3-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHOFOOZJAXPJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(4-butylphenyl)-8-oxooctanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

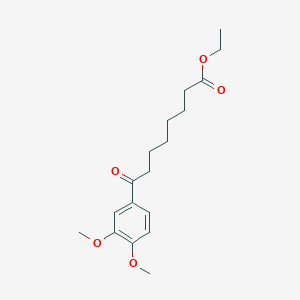
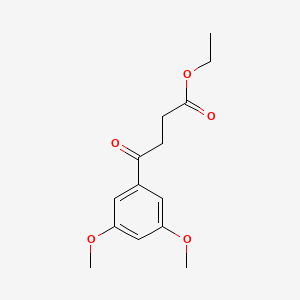
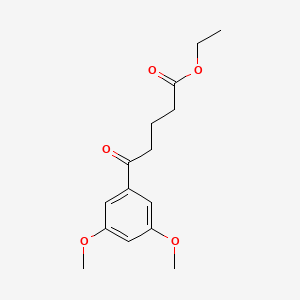
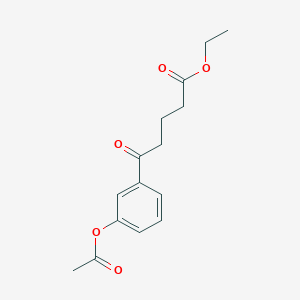
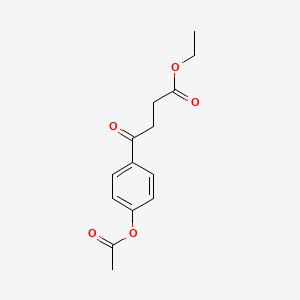
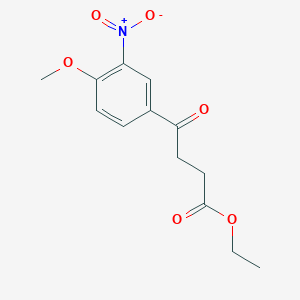
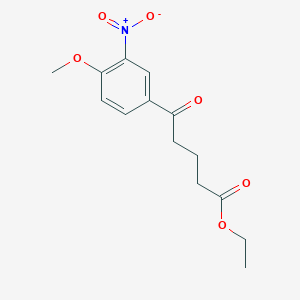
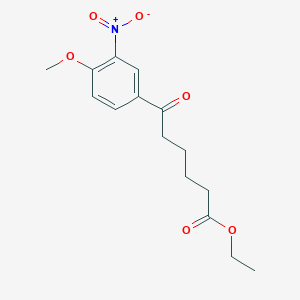
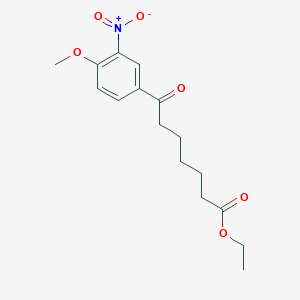

![Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326018.png)
![Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326019.png)
![Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326020.png)
![Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1326021.png)